N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
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Description
N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C21H22FN5O2 and its molecular weight is 395.438. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Drug Metabolism
Research on chemical inhibitors of cytochrome P450 isoforms, like the one detailed by Khojasteh et al. (2011), underlines the importance of selective inhibition in drug metabolism and potential drug-drug interactions, offering a perspective on how compounds with specific structural features, such as pyrazolo derivatives, may play a role in modulating enzyme activity (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Synthesis and Medicinal Chemistry
The synthesis of pyrazole heterocycles, as discussed by Dar and Shamsuzzaman (2015), highlights the significance of the pyrazole moiety in producing biologically active compounds for various therapeutic applications. This area of research may relate to the potential synthetic pathways and medicinal applications of N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide (Dar & Shamsuzzaman, 2015).
Heterocyclic N-oxide Derivatives
Li et al. (2019) explored the synthesis and applications of heterocyclic N-oxide molecules, emphasizing their versatility in organic synthesis, catalysis, and drug development. This research domain may encompass the utility of this compound in creating novel therapeutic agents with improved pharmacological profiles (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Properties
IUPAC Name |
N-cyclopentyl-2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c22-14-7-9-16(10-8-14)27-20-17(11-23-27)19(13-5-6-13)25-26(21(20)29)12-18(28)24-15-3-1-2-4-15/h7-11,13,15H,1-6,12H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWDIBVSYYJORZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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